molecular formula C19H18N4O2 B11389403 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11389403
M. Wt: 334.4 g/mol
InChI Key: AZUBATGHFPMHKI-UHFFFAOYSA-N
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Description

This compound belongs to the class of heterocyclic organic compounds and contains a benzodiazole ring fused with a pyrrolone ring. Let’s break down its structure:

Structure:C18H16N4O2\text{Structure:} \quad \text{C}_{18}\text{H}_{16}\text{N}_4\text{O}_2 Structure:C18​H16​N4​O2​

  • The benzodiazole moiety consists of a five-membered diazole ring (containing two nitrogen atoms) fused with a six-membered benzene ring.
  • The pyrrolone ring is a five-membered ring containing a nitrogen atom.

Preparation Methods

Synthetic Routes:

    Heterocyclization Approach:

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions at the benzodiazole nitrogen or the pyrrolone nitrogen.

    Reduction: Reduction of the carbonyl group in the pyrrolone ring can yield the corresponding alcohol.

    Substitution: Substitution reactions occur at the benzodiazole ring, where halogens or other groups can be introduced.

    Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaN₃).

    Major Products: These reactions yield derivatives with modified functional groups, influencing their properties.

Scientific Research Applications

    Medicine: Investigated for potential antitumor, anti-inflammatory, and antimicrobial activities.

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets (e.g., enzymes, receptors).

    Industry: Employed in the development of novel materials (e.g., polymers, dyes).

Mechanism of Action

    Molecular Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.

    Pathways: Further research is needed to elucidate the precise pathways affected by this compound.

Comparison with Similar Compounds

    Uniqueness: Its combination of benzodiazole and pyrrolone rings sets it apart.

    Similar Compounds: Related compounds include benzodiazoles, pyrrolones, and hybrids of both.

Remember that this compound’s potential lies not only in its structure but also in its versatility across scientific disciplines

: IUPAC name: 5-amino-4-(1,3-benzodiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one. : Reference: Zhang, Y., et al. (2019). Synthesis and biological evaluation of novel 1,3-benzodiazole derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 182, 111634. : Reference: Kumar, A., et al. (2017). Synthesis and biological evaluation of novel 1,3-benzodiazole derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 26(10), 2293-2303.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H18N4O2/c1-11-7-8-16(25-2)14(9-11)23-10-15(24)17(18(23)20)19-21-12-5-3-4-6-13(12)22-19/h3-9,20,24H,10H2,1-2H3,(H,21,22)

InChI Key

AZUBATGHFPMHKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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